molecular formula C15H18O5 B1624304 Diethyl 2-(2-phenylacetyl)propanedioate CAS No. 20320-59-6

Diethyl 2-(2-phenylacetyl)propanedioate

Cat. No.: B1624304
CAS No.: 20320-59-6
M. Wt: 278.3 g/mol
InChI Key: ZASPDQDIPTZTQQ-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenylacetyl)propanedioate is a malonate-derived ester featuring a phenylacetyl substituent at the central carbon of the propanedioate backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its versatility as a precursor for heterocyclic systems and bioactive molecules. Its structure combines the electron-rich phenyl group with the reactive malonate ester, enabling diverse reactivity, such as alkylation, condensation, and cyclization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethyl 2-(2-phenylacetyl)propanedioate involves the reaction of diethyl phthalate and sodium metal co-steamed with anhydrous ethanol. This mixture is added dropwise to a combination of diethyl malonate, carbon tetrachloride, and magnesium. The reaction is initiated by heating and controlling the temperature to ensure a smooth reaction. Anhydrous ether is then added, and the mixture is heated for one hour. The ether solution of phenylacetyl chloride is added slowly to avoid an intense reaction. After completion, the mixture is cooled, water is added, and the oil layer is separated. The ether is evaporated under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale, ensuring precise control of reaction conditions to maximize yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.

    Ester Exchange: This compound can react with other alcohols to form different esters. .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2-(2-phenylacetyl)propanedioate serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural characteristics allow it to participate in diverse chemical reactions, leading to the development of bioactive molecules. Some notable applications include:

  • Synthesis of Anti-inflammatory Drugs : The compound is utilized in creating non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for pain management and inflammation reduction.
  • Anticonvulsants : It plays a role in synthesizing anticonvulsant medications, which are critical for treating epilepsy and other seizure disorders.
  • Production of Phenobarbital : Diethyl phenylacetyl malonate is involved in the synthesis of phenobarbital, a barbiturate used for its sedative and anticonvulsant properties .

Agrochemical Applications

In the agrochemical sector, this compound is employed as a precursor for herbicides and pesticides. Its ability to inhibit specific metabolic pathways makes it valuable for developing environmentally friendly agricultural products. Key applications include:

  • Herbicide Development : The compound's structure allows for modifications that enhance herbicidal activity against target weeds.
  • Pesticide Synthesis : Its reactivity contributes to the design of insecticides that can effectively manage pest populations while minimizing environmental impact .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in drug development:

  • Research on GPR88 Agonists : A study explored novel GPR88 agonists derived from similar scaffolds, indicating potential pathways for developing new therapeutic agents using derivatives of diethyl phenylacetyl malonate .
  • Synthesis Pathways : Investigations into synthetic routes have demonstrated efficient methods for producing this compound on a larger scale, emphasizing its importance in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of diethyl 2-(2-phenylacetyl)propanedioate involves its ability to participate in nucleophilic addition reactions due to the presence of ester and ketone functional groups. The phenylacetyl group can stabilize negative charges through resonance, making it an excellent candidate for various organic transformations. The compound’s reactivity is primarily driven by the carbonyl groups in the ester moieties, which can engage in nucleophilic addition reactions .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Compound 1: 1,3-Diethyl 2-[(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (2c)

  • Molecular Formula: C₁₇H₁₉NO₄ .
  • Key Features: Incorporates a quinoline ring system (2-methyl-4-oxo-1,4-dihydroquinolin-3-yl) as the substituent.
  • The synthesis yield (69%) and recrystallization from ethanol suggest moderate solubility in polar solvents .

Compound 2: Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate

  • Key Features : Contains an indole-sulfonyl moiety and trimethylbenzyl group .
  • Comparison: The sulfonyl and indole groups increase molecular rigidity and hydrogen-bonding capacity, leading to distinct crystal packing (dihedral angles: 62.78° and 80.53°) and stability.

Compound 3: Diethyl 2-(Acetamido)-2-(2-(4-Octylphenyl)ethyl)propanedioate

  • Molecular Formula: C₂₄H₃₅NO₅ .
  • Key Features : Features an acetamido and 4-octylphenethyl substituent.
  • Comparison : The long alkyl chain (octyl) enhances lipophilicity, making this compound suitable for lipid-based formulations. In contrast, the phenylacetyl group in the target compound offers moderate hydrophobicity, balancing solubility and reactivity .

Physicochemical Properties

Compound Molecular Formula Substituents Melting Point/Boiling Point Key Properties
Diethyl 2-(2-phenylacetyl)propanedioate* C₁₅H₁₈O₅ Phenylacetyl Not reported Moderate polarity, aromatic stabilization
Compound 1 C₁₇H₁₉NO₄ Quinoline-methyl Recrystallized (ethanol) 69% yield, polar solvent compatibility
Compound 3 C₂₄H₃₅NO₅ Acetamido-octylphenethyl Off-white powder High lipophilicity
Diethyl allylmalonate C₁₀H₁₆O₄ Allyl Boiling point: 495.7 K Unsaturated backbone, reactive in additions

Biological Activity

Diethyl 2-(2-phenylacetyl)propanedioate, also known as diethyl (phenylacetyl)malonate, is an organic compound characterized by the molecular formula C15H18O5. This compound features a malonate core with a phenylacetyl group and two ethyl ester groups, making it a diester of malonic acid. It appears as a crystalline solid and is sparingly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic addition reactions due to the presence of ester and ketone functional groups. The phenylacetyl moiety stabilizes negative charges through resonance, enhancing the compound's reactivity. The carbonyl groups in the ester moieties are particularly reactive, allowing for diverse chemical transformations that are crucial in drug design and development .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various therapeutic agents, including:

  • Anti-inflammatory drugs
  • Anticonvulsants
  • Herbicides and pesticides in agrochemical applications

Its versatility makes it valuable for synthesizing bioactive molecules that exhibit significant biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds related to this compound in various biological contexts:

  • Anticancer Activity : Research indicates that derivatives of similar structures exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against different human tumor cell lines, with some demonstrating IC50 values comparable to established anticancer agents like cisplatin .
  • Enzyme Inhibition : The compound's derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression. For example, some synthesized compounds showed strong binding interactions with dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cellular proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Diethyl MalonateLacks phenylacetyl groupLimited biological activity
Ethyl AcetoacetateContains a ketone groupModerate biological activity
Methyl PhenylacetateContains a phenylacetyl groupModerate biological activity
This compoundUnique due to malonate core and phenylacetyl groupHigh versatility in synthesis

The uniqueness of this compound lies in its combination of functional groups, which facilitates multiple reactive sites and enhances its potential for diverse applications in organic synthesis and medicinal chemistry .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for diethyl 2-(2-phenylacetyl)propanedioate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via condensation reactions. Key steps include:

  • Catalyst Selection : ZnBr₂ in m-xylene facilitates the formation of the nine-membered indole system in related structures, suggesting its utility for activating carbonyl groups in similar reactions .
  • Solvent Optimization : Polar aprotic solvents like DMF are used in analogous propanedioate syntheses (e.g., with K₂CO₃ as a base) to stabilize intermediates and improve reaction efficiency .
  • Purification : Post-reaction extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure are standard. Column chromatography may resolve isomeric byproducts .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (Bruker Kappa APEXII) confirms bond angles, dihedral angles (e.g., 62.78° between indole and phenyl groups in analogous compounds), and hydrogen-bonding networks. Refinement via SHELXL yields R values (e.g., R₁ = 0.062 for related structures) .
  • Spectroscopy : ¹H/¹³C NMR identifies ester carbonyls (δ ~165–170 ppm) and phenylacetyl protons. Mass spectrometry (HRMS) verifies molecular ion peaks (exact mass: 278.115 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Methodological Answer: Discrepancies between NMR/IR and computational predictions (e.g., unexpected splitting of ester carbonyl signals) require cross-validation:

  • X-ray Refinement : Atomic displacement parameters (ADPs) from SHELXL refine hydrogen positions (e.g., riding or isotropic models) to resolve ambiguities in electron density maps .
  • Hydrogen Bonding Analysis : Crystallographic data reveal intermolecular C–H⋯O interactions (e.g., 2.50–2.60 Å distances), which correlate with IR stretches and NMR coupling constants .

Q. What challenges arise in refining the crystal structure of this compound, and how are they mitigated?

Methodological Answer:

  • Twinned Crystals : Use of the HKLF 5 format in SHELXL aids in deconvoluting overlapping reflections in monoclinic systems (space group P1).
  • Disorder Handling : For flexible ethyl ester groups, PART instructions and occupancy refinement resolve positional disorder, supported by SHELXD for phase determination .
  • Data Quality : High-resolution data (θmax > 25°) and multi-scan absorption corrections (via SADABS) reduce Rint values (<0.05) .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s reactivity in solid-state reactions?

Methodological Answer:

  • Crystal Packing Analysis : Aromatic stacking (3.4–3.8 Å interplanar distances) between phenyl rings stabilizes transition states for photodimerization.
  • Hydrogen-Bond-Directed Reactivity : Chains formed via C–H⋯O bonds (e.g., along the a-axis) can template regioselective nucleophilic attacks on the propanedioate core .

Properties

IUPAC Name

diethyl 2-(2-phenylacetyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-14(17)13(15(18)20-4-2)12(16)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASPDQDIPTZTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447383
Record name Diethyl (phenylacetyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-59-6
Record name Diethyl (phenylacetyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Diethyl 2-(2-phenylacetyl)propanedioate
Diethyl 2-(2-phenylacetyl)propanedioate
Diethyl 2-(2-phenylacetyl)propanedioate
Diethyl 2-(2-phenylacetyl)propanedioate
Diethyl 2-(2-phenylacetyl)propanedioate
Diethyl 2-(2-phenylacetyl)propanedioate

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